molecular formula C11H19F2NO2 B8186936 (S)-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester

(S)-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B8186936
M. Wt: 235.27 g/mol
InChI Key: LMYPQIOLHJEZIQ-QMMMGPOBSA-N
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Description

(S)-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a difluorocyclohexyl group attached to a carbamic acid tert-butyl ester moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The initial step involves the introduction of difluoro groups onto a cyclohexane ring. This can be achieved through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carbamate Formation: The difluorocyclohexyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.

    Stereoselective Synthesis: The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries during the synthesis to ensure the formation of the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the difluoro groups or other substituents on the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluorocyclohexanone derivatives.

    Reduction: Formation of difluorocyclohexanol derivatives.

    Substitution: Formation of substituted difluorocyclohexyl derivatives.

Scientific Research Applications

(S)-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (S)-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester: The enantiomer of the compound with different stereochemistry.

    3,3-Difluoro-cyclohexylamine: A related compound with an amine group instead of a carbamate ester.

    3,3-Difluoro-cyclohexanol: A related compound with a hydroxyl group instead of a carbamate ester.

Uniqueness

(S)-(3,3-Difluoro-cyclohexyl)-carbamic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of both difluoro groups and a carbamate ester. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1S)-3,3-difluorocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-5-4-6-11(12,13)7-8/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYPQIOLHJEZIQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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